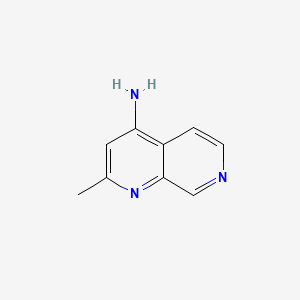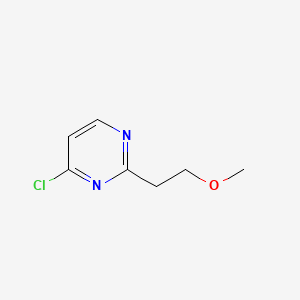![molecular formula C9H12N2OS B566883 N-(4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)アセトアミド CAS No. 1369966-94-8](/img/structure/B566883.png)
N-(4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a compound belonging to the thienopyridine class of chemicals. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide consists of a thienopyridine ring fused with a tetrahydrothieno moiety and an acetamide group, which contributes to its unique chemical properties.
科学的研究の応用
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用機序
Target of Action
A related compound, prasugrel, is known to bind irreversibly toP2Y12 receptors . These receptors play a crucial role in platelet aggregation, a key process in blood clotting.
Mode of Action
This interaction reduces the aggregation of platelets, thereby inhibiting blood clotting .
Biochemical Pathways
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may affect cell cycle regulation pathways.
Pharmacokinetics
The compound has a predicted density of1.143±0.06 g/cm3 . It is also soluble in water and ethanol , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may inhibit cell division and proliferation.
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with various chloro- and nitro-substituted groups . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for further applications.
化学反応の分析
Types of Reactions
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyridine ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
類似化合物との比較
Similar Compounds
Prasugrel: A thienopyridine prodrug that inhibits platelet aggregation by binding to P2Y12 receptors.
Clopidogrel: Another thienopyridine derivative with antiplatelet activity, similar to prasugrel.
APE1 Inhibitor III: A benzothiazolyltetrahydrothienopyridine compound that inhibits the activity of APE1, a DNA repair enzyme.
Uniqueness
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is unique due to its specific structural features and its ability to inhibit tubulin polymerization. Unlike prasugrel and clopidogrel, which primarily target platelet aggregation, this compound has shown potential in anticancer research by disrupting microtubule formation .
特性
IUPAC Name |
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9/h4,10H,2-3,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESREUUHJVXJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)CNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)



![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)



![5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro](/img/structure/B566815.png)



